Cas no 151487-08-0 (5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)-)

5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)- structure
151487-08-0 structure
Nome del prodotto:5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)-
Numero CAS:151487-08-0
MF:C28H22O6
MW:454.470688343048
CID:216185
PubChem ID:102004746

5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)-
    • Ampelopsin F
    • (+)-AmpelopsinF
    • (5R,10S,11S,12R)-10,11-Dihydro-11,12-bis(4-hydroxyphenyl)-5,10-methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol
    • 151487-08-0
    • FS-7681
    • AKOS040763494
    • CS-0636005
    • HY-N10766
    • CHEMBL5285723
    • (1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol
    • (1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol
    • Inchi: InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24?,27+,28-/m0/s1
    • Chiave InChI: LJHNYAXAPRDORG-VVAYZPMTSA-N
    • Sorrisi: C1=C(C=CC(=C1)O)[C@H]2C3=C(C=C(C=C3O)O)[C@H]4C(C5=CC=C(C=C5)O)[C@@H]2C6=C4C(=CC(=C6)O)O

Proprietà calcolate

  • Massa esatta: 454.142
  • Massa monoisotopica: 454.142
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 2
  • Complessità: 716
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 121A^2

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.507±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 222-224 ºC
  • Solubilità: Quasi insolubile (0,039 g/l) (25°C),

5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN6474-5 mg
Ampelopsin F
151487-08-0 98%
5mg
¥ 4,280 2023-07-11
TargetMol Chemicals
TN6474-1 mL * 10 mM (in DMSO)
Ampelopsin F
151487-08-0 98%
1 mL * 10 mM (in DMSO)
¥ 4380 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A57810-5mg
Ampelopsin F
151487-08-0 ,HPLC≥95%
5mg
¥5622.0 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6474-5 mg
Ampelopsin F
151487-08-0
5mg
¥4340.00 2022-04-26
TargetMol Chemicals
TN6474-5mg
Ampelopsin F
151487-08-0
5mg
¥ 7800 2024-07-20
ChemFaces
CFN92340-5mg
Ampelopsin F
151487-08-0 >=98%
5mg
$413 2023-09-19
ChemFaces
CFN92340-5mg
Ampelopsin F
151487-08-0 >=98%
5mg
$413 2021-07-22
A2B Chem LLC
AF03491-5mg
Ampelopsin F
151487-08-0 95%
5mg
$1620.00 2024-04-20
TargetMol Chemicals
TN6474-1 ml * 10 mm
Ampelopsin F
151487-08-0
1 ml * 10 mm
¥ 8250 2024-07-20
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:151487-08-0)AmpelopsinF
CRN0234
Purezza:≥98%
Quantità:5mg/20mg/50mg
Prezzo ($):Inchiesta